Molecular Docking Affinity of Pteroside vs. Co-Occurring P. marsupium Phytochemicals Against N-Terminal Sucrase-Isomaltase
In a head-to-head in silico screening of 26 phytochemicals from P. marsupium against six diabetes targets, pteroside exhibited a binding energy of –7.5 kcal mol⁻¹ toward the N-terminal subunit of human sucrase-isomaltase. This places its predicted affinity below vijayoside (–8.5 kcal mol⁻¹) and 7-O-α-L-rhamnopyranosyloxy-4′-methoxy-5-hydroxy isoflavone (–10.0 kcal mol⁻¹ at the C-terminal maltase-glucoamylase), but above several other co-constituents including pterostilbene, which showed preferential binding to PPAR-γ rather than sucrase-isomaltase [1]. The standard drug danugliprion yielded –11.4 kcal mol⁻¹ against glucagon-like peptide-1, providing an upper reference point.
| Evidence Dimension | Molecular docking binding energy (AutoDock Vina) against N-terminal human sucrase-isomaltase |
|---|---|
| Target Compound Data | Pteroside: –7.5 kcal mol⁻¹ |
| Comparator Or Baseline | Vijayoside: –8.5 kcal mol⁻¹; 7-O-α-L-rhamnopyranosyloxy-4′-methoxy-5-hydroxy isoflavone: –10.0 kcal mol⁻¹ (C-terminal); Danugliprion (standard): –11.4 kcal mol⁻¹ (GLP-1) |
| Quantified Difference | Pteroside is 1.0 kcal mol⁻¹ weaker than vijayoside and 2.5 kcal mol⁻¹ weaker than the isoflavone glycoside against sucrase-isomaltase |
| Conditions | In silico molecular docking using PyRx and AutoDock Vina 1.1.2; 26 P. marsupium compounds screened against six diabetes targets including C- and N-terminal maltase-glucoamylase, GLP-1, N-terminal sucrase-isomaltase, PPAR-α and PPAR-γ |
Why This Matters
The differentiated target preference (sucrase-isomaltase over PPAR-γ) distinguishes pteroside from pterostilbene and supports distinct polypharmacology profiling for multi-target antidiabetic research.
- [1] Tambe SS, Pujari RR, Chaudhari VP, Lodha S. Molecular Docking and ADMET Based Mining of Natural Compounds from Pterocarpus marsupium Against Prime Targets of Diabetes Mellitus. Indian Drugs. 2024;61(4):16-29. doi:10.53879/id.61.04.14292 View Source
